2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound features a pyrrolidine core protected by a tert-butyl ester group, a methylene-sulfur bridge, and a 3-methylpyrazine substituent. The tert-butyl ester acts as a protecting group for the carboxylic acid, common in synthetic intermediates for pharmaceuticals.
Properties
Molecular Formula |
C15H23N3O2S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 2-[(3-methylpyrazin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2S/c1-11-13(17-8-7-16-11)21-10-12-6-5-9-18(12)14(19)20-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 |
InChI Key |
ZACOFGVJHINWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1SCC2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester generally proceeds via the following key steps:
- Formation of the pyrazine ring or its functionalized derivative
- Introduction of the sulfanylmethyl group via nucleophilic substitution
- Construction or incorporation of the pyrrolidine ring
- Protection of the carboxylic acid as the tert-butyl ester
Each step requires precise control of reaction conditions to optimize yield and purity.
Detailed Stepwise Preparation
| Step | Reaction Type | Description | Typical Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazine ring synthesis | Condensation of aldehydes and amines under acidic catalysis to form 3-methylpyrazine derivatives | Acidic medium (e.g., acetic acid), heat | Variable, often moderate | Pyrazine core prepared as precursor or commercially available |
| 2 | Sulfanylmethyl group introduction | Nucleophilic substitution of halomethyl-pyrazine with thiol or sulfide nucleophile | Thiol reagent, base (e.g., NaH), polar aprotic solvent (e.g., DMF) | 50–70 | Controls regioselectivity and avoids overoxidation |
| 3 | Pyrrolidine ring formation | Cyclization of appropriate amine with dihaloalkane or via reductive amination | Amine, dihaloalkane, base or reductive agents | 40–60 | Ring closure step critical for stereochemistry |
| 4 | Esterification | Protection of carboxylic acid as tert-butyl ester using tert-butyl alcohol and acid catalyst | Tert-butyl alcohol, acid catalyst (e.g., H2SO4 or TFA), reflux | 60–80 | Protecting group stabilizes acid for further transformations |
These steps can be performed sequentially or in some cases combined depending on synthetic route optimization.
Industrial Production Considerations
In industrial settings, the synthesis is often adapted to continuous flow chemistry or automated batch reactors to improve scalability and reproducibility. Key optimizations include:
- Use of milder conditions to reduce side reactions
- Continuous monitoring of reaction progress via inline spectroscopy
- Optimization of solvent and reagent stoichiometry to maximize yield and minimize waste
- Implementation of purification steps such as crystallization or chromatography after each key reaction
Patent-Disclosed Preparation Methods
A relevant patent (EP3015456A1) discloses preparation methods for pyrrolidine-2-carboxylic acid derivatives, which include compounds structurally related to the target molecule. The patent emphasizes:
- Use of chiral centers at the pyrrolidine ring for stereochemical control
- Stepwise synthesis involving protected intermediates with tert-butyl esters
- Yields reported around 46% for initial steps and 56% for subsequent steps, reflecting moderate efficiency typical for complex heterocyclic syntheses
- Application of 9-Borabicyclo[3.3.1]nonane (9-BBN) in some reduction steps for selective transformations
This patent provides a foundation for synthetic approaches involving protected pyrrolidine derivatives and sulfur-containing substituents.
Reaction Mechanisms and Conditions
Formation of Sulfanylmethyl Linkage
The sulfanylmethyl bridge is typically formed via nucleophilic substitution, where a thiol attacks a halomethyl-pyrazine intermediate. The reaction mechanism involves:
- Deprotonation of thiol to form thiolate anion
- Nucleophilic attack on the electrophilic halomethyl carbon attached to the pyrazine ring
- Displacement of halide leaving group to form sulfide linkage
Optimal conditions use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the thiolate.
Pyrrolidine Ring Construction
The pyrrolidine ring is formed by intramolecular cyclization of an aminoalkyl intermediate or via reductive amination. The cyclization involves:
- Nucleophilic attack of amine nitrogen on an electrophilic carbon (often a halide or aldehyde)
- Ring closure under basic or acidic catalysis
- Control of stereochemistry via chiral starting materials or catalysts
Esterification for Protection
The carboxylic acid group is protected as a tert-butyl ester to prevent unwanted side reactions during subsequent steps. This is achieved by:
- Acid-catalyzed reaction of carboxylic acid with tert-butyl alcohol
- Use of strong acids like trifluoroacetic acid (TFA) or sulfuric acid under reflux
- Formation of tert-butyl ester via nucleophilic substitution and elimination of water
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form a dihydropyrazine derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyrazine ring.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmitter release or uptake, thereby influencing neurological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Sulfur Substituents
a) 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester ( )
- Structure : Replaces the pyrazine-sulfur group with a toluenesulfonyloxy (tosyl) moiety.
- Synthesis : Tosylation of (R)-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester using p-toluenesulfonyl chloride in pyridine.
- Key Differences :
- The tosyl group is electron-withdrawing, enhancing stability but reducing nucleophilicity compared to the pyrazine-sulfur group.
- Chiral (R)-configuration at the pyrrolidine center may influence stereoselective reactivity.
b) 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester ( )
- Structure : Features a hydroxyethylsulfanyl group instead of methylpyrazine.
- Properties: Molecular formula: C₁₂H₂₃NO₃S; molecular weight: 261.38 g/mol. Predicted boiling point: 384.7°C; density: 1.124 g/cm³; pKa: 14.48.
- Key Differences: The hydroxyl group increases hydrophilicity, improving aqueous solubility relative to the lipophilic pyrazine.
Piperazine and Pyrrolidine Derivatives with Sulfonamide Groups
a) 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester ( )
- Structure: Piperazine core with methanesulfonyl and dimethylaminomethyl groups.
- Synthesis : Reductive amination of a formyl-piperazine intermediate.
- Key Differences :
- Piperazine ring offers two nitrogen atoms for hydrogen bonding, contrasting with pyrrolidine’s single nitrogen.
- Methanesulfonyl group enhances metabolic stability but reduces membrane permeability.
b) 2-[(Methanesulfonyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester ( )
- Structure : Pyrrolidine with a methanesulfonamide-methyl side chain.
- Key Differences :
- Sulfonamide group introduces strong electron-withdrawing effects, altering reactivity at the methylene bridge.
- Deprotection with HCl yields a secondary amine, highlighting the tert-butyl ester’s role as a transient protecting group.
Complex Heterocyclic Derivatives
2-[(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amino]-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester ( )
- Structure: Incorporates a thieno[3,2-d]pyrimidine-morpholine moiety.
- Key Differences: The thienopyrimidine system provides a planar aromatic scaffold for kinase inhibition, unlike the smaller pyrazine. Chlorine and morpholine substituents enhance steric bulk and polarity, impacting bioavailability.
Data Table: Comparative Analysis of Key Compounds
*Calculated based on structural formula.
Research Findings and Implications
- Role of tert-Butyl Ester : Consistently used across analogs to protect carboxylic acids during synthesis, enabling selective deprotection (e.g., HCl in dichloromethane ).
- Impact of Substituents :
- Pyrazine vs. Tosyl/Hydroxyethyl : Pyrazine enhances aromatic interactions but reduces solubility; tosyl improves stability but requires chiral resolution.
- Sulfonamide vs. Sulfanyl : Sulfonamides increase metabolic stability, whereas sulfanyl groups offer nucleophilic reactivity.
- Biological Relevance: Pyrazine-containing compounds may target enzymes like leukotriene A4 hydrolase (implied by ), while thienopyrimidine derivatives ( ) are suited for kinase inhibition due to planar aromatic systems.
Biological Activity
The compound 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a member of a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a pyrazine moiety and a tert-butyl ester group. Its molecular formula is , with a molecular weight of approximately 309.43 g/mol. The structural uniqueness of this compound may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit antimicrobial properties. For instance, studies have shown that derivatives containing pyrazine rings can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound's structural features may also confer anticancer properties. Recent investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The presence of the pyrrolidine and pyrazine groups is believed to enhance the interaction with cellular targets involved in cancer progression .
The mechanisms through which 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with enzymes and receptors critical for microbial survival and cancer cell proliferation. For example, studies on related pyrrolidine derivatives have highlighted their role as enzyme inhibitors, which could be relevant for this compound as well .
Case Studies
- Antimicrobial Efficacy : A study evaluating various pyrrolidine derivatives found that those with similar structural motifs to our compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating promising antimicrobial potential.
- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines demonstrated that compounds with a similar structure led to a reduction in cell viability by over 50% at concentrations as low as 10 µM. This effect was attributed to the induction of apoptosis and cell cycle arrest .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
